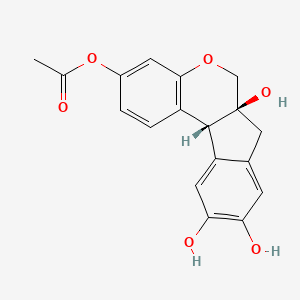
Brazilin-7-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brazilin-7-acetate is a derivative of brazilin, a natural red dye obtained from the heartwood of certain species of tropical trees. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease. This compound has shown reduced toxicity and enhanced efficacy compared to its parent compound, making it a promising candidate for further research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of brazilin-7-acetate typically involves the acetylation of brazilin. The process begins with the extraction of brazilin from the heartwood of trees such as Caesalpinia sappan. The extracted brazilin is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 7th position of the brazilin molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure the high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Brazilin-7-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction reactions can convert this compound back to its parent compound, brazilin.
Substitution: This reaction involves the replacement of the acetate group with other functional groups, potentially leading to the formation of new derivatives with different properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include quinones, reduced brazilin derivatives, and various substituted brazilin compounds. These products can have different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Biology: It has been used in studies related to cell signaling and oxidative stress.
Medicine: Brazilin-7-acetate has shown promise as a therapeutic agent for neurodegenerative diseases, particularly Parkinson’s disease. .
Industry: The compound’s dyeing properties make it useful in the textile industry for producing natural red dyes
Mechanism of Action
Brazilin-7-acetate exerts its effects primarily by inhibiting the aggregation of α-synuclein, a protein that forms toxic aggregates in the brains of Parkinson’s disease patients. The compound disrupts the formation of α-synuclein fibrils and breaks down existing fibrils in a dosage-dependent manner. Additionally, this compound reduces oxidative stress by scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Brazilin: The parent compound of brazilin-7-acetate, known for its dyeing properties and biological activities.
Hematoxylin: Another natural dye with similar chemical structure and applications in histology.
Sappanin: A related compound with antioxidant and anti-inflammatory properties
Uniqueness of this compound
This compound stands out due to its reduced toxicity and enhanced efficacy in inhibiting α-synuclein aggregation compared to brazilin. Its ability to mitigate oxidative stress and protect neuronal cells makes it a unique and promising candidate for therapeutic applications, particularly in the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C18H16O6 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
[(6aS,11bR)-6a,9,10-trihydroxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-3-yl] acetate |
InChI |
InChI=1S/C18H16O6/c1-9(19)24-11-2-3-12-16(5-11)23-8-18(22)7-10-4-14(20)15(21)6-13(10)17(12)18/h2-6,17,20-22H,7-8H2,1H3/t17-,18+/m0/s1 |
InChI Key |
CJKVIXHMJFUBFG-ZWKOTPCHSA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3C4=CC(=C(C=C4C[C@]3(CO2)O)O)O |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3C4=CC(=C(C=C4CC3(CO2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















